molecular formula C20H23ClN4O3 B2374434 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2034579-66-1

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone

Cat. No.: B2374434
CAS No.: 2034579-66-1
M. Wt: 402.88
InChI Key: HLYMVDBGNBBCMT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of CPOMPM includes a piperidine ring and a pyrimidine ring. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .

Scientific Research Applications

PET Imaging in Parkinson's Disease

A study by Wang et al. (2017) focused on the synthesis of [11C]HG-10-102-01 as a potential PET imaging agent for detecting LRRK2 enzyme activity in Parkinson's disease. The synthesis process achieved high radiochemical yield and purity, indicating its promise for in vivo applications in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Antimicrobial and Antifungal Activities

Mallesha and Mohana (2014) reported on a series of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, showcasing their synthesis and evaluation for in vitro antibacterial and antifungal activities. Certain compounds demonstrated significant antimicrobial activity against tested strains, highlighting potential for further research into their applications as antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer and Antimicrobial Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives, which were evaluated for their antimicrobial and anticancer activities. Several compounds showed higher anticancer activity compared to the reference drug, doxorubicin, along with significant antimicrobial activity, indicating their potential as dual-function agents in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Thermal and Structural Studies

Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations on a novel compound, providing insights into its physical and chemical properties. These comprehensive analyses offer a foundation for further exploration of this compound's applications in various scientific fields (Karthik et al., 2021).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing valuable information on the compound's binding properties and potential implications for drug design targeting cannabinoid receptors (Shim et al., 2002).

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3/c21-16-12-22-20(23-13-16)28-18-2-1-7-25(14-18)19(26)15-3-5-17(6-4-15)24-8-10-27-11-9-24/h3-6,12-13,18H,1-2,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYMVDBGNBBCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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